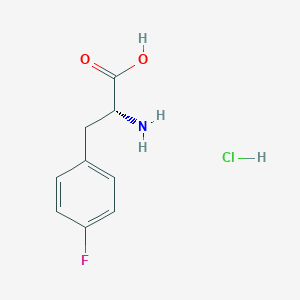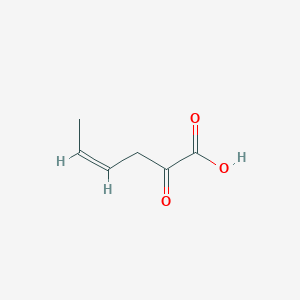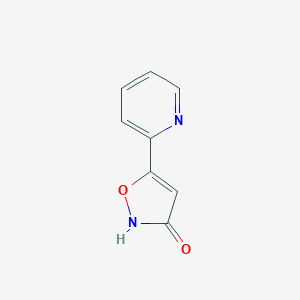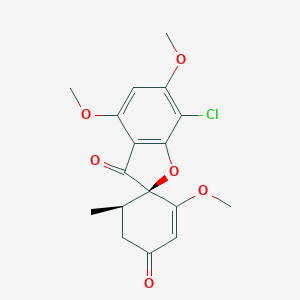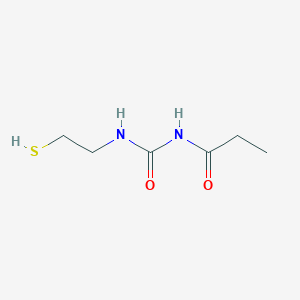
1-Propanoyl-3-(2-mercaptoethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanoyl-3-(2-mercaptoethyl)urea, also known as thioacetazone, is a synthetic organic compound with the molecular formula C5H10N2OS. It was first synthesized in 1937 by British chemist John Monteath Robertson. Thioacetazone has been used as an anti-tuberculosis drug in the past, but due to its side effects, it is no longer used for this purpose. However, thioacetazone has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)ureae is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. Thioacetazone has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. It is believed to do so by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall.
Biochemische Und Physiologische Effekte
Thioacetazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and viruses by interfering with their metabolic processes. Thioacetazone has been shown to have insecticidal properties and can be used as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
Thioacetazone has several advantages for laboratory experiments. It is relatively simple and inexpensive to synthesize, making it an attractive compound for research purposes. It has been extensively studied for its potential applications in various fields, which means that there is a wealth of scientific literature available on the compound. However, 1-Propanoyl-3-(2-mercaptoethyl)ureae has several limitations for laboratory experiments. It has been shown to have toxic side effects in humans, which means that it cannot be used for certain applications. It is also unstable in the presence of light and air, which means that it must be stored and handled carefully.
Zukünftige Richtungen
There are several future directions for research on 1-Propanoyl-3-(2-mercaptoethyl)ureae. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as an anticancer drug. It could also be studied for its potential use in the treatment of fungal and viral infections. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be further studied for its potential use as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae could be studied for its potential use in the synthesis of metal nanoparticles. Overall, 1-Propanoyl-3-(2-mercaptoethyl)ureae is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain 1-Propanoyl-3-(2-mercaptoethyl)urea. The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)ureae is relatively simple and inexpensive, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Thioacetazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have antifungal and antiviral properties. It has also been studied for its potential use as an anticancer drug. In agriculture, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been shown to have insecticidal properties and can be used as a pesticide. In material science, 1-Propanoyl-3-(2-mercaptoethyl)ureae has been studied for its potential use in the synthesis of metal nanoparticles.
Eigenschaften
CAS-Nummer |
111278-19-4 |
|---|---|
Produktname |
1-Propanoyl-3-(2-mercaptoethyl)urea |
Molekularformel |
C6H12N2O2S |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
Kanonische SMILES |
CCC(=O)NC(=O)NCCS |
Synonyme |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



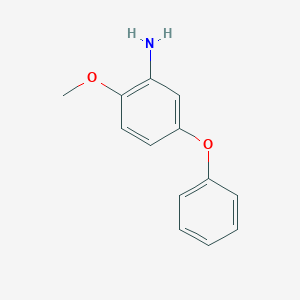



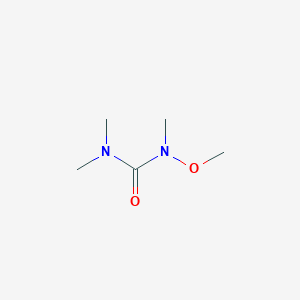
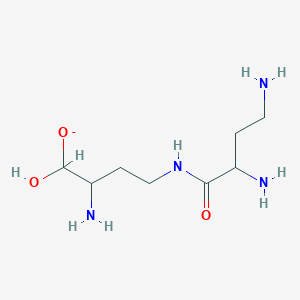
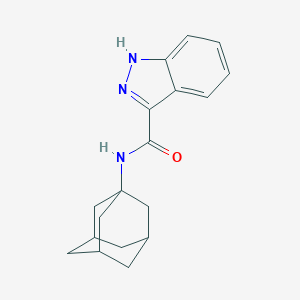

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
